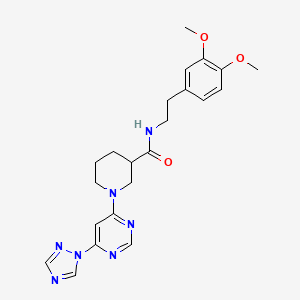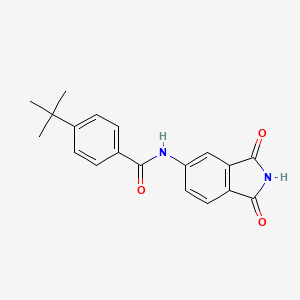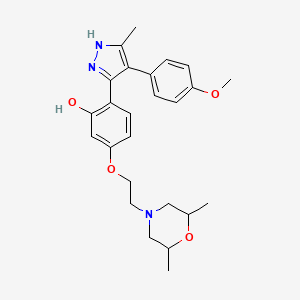
5-(2-(2,6-dimethylmorpholino)ethoxy)-2-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-(2,6-dimethylmorpholino)ethoxy)-2-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol is a useful research compound. Its molecular formula is C25H31N3O4 and its molecular weight is 437.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Tautomerism and Structural Studies
- The compound's structural relatives, specifically NH-pyrazoles, exhibit interesting tautomerism behaviors. For instance, compounds with a phenol residue like (E)-3,5-bis[β-(4-hydroxy-3-methoxyphenyl)-ethenyl]-1H-pyrazole demonstrate complex hydrogen bond patterns in their crystallization, influencing their tautomerism in both solution and solid state (Cornago et al., 2009).
Antiproliferative Activity
- Indenopyrazoles, chemically related to the compound , have shown promising antiproliferative activity toward human cancer cells. This includes derivatives like methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, which inhibits tubulin polymerization, a critical process in cell division and cancer progression (Minegishi et al., 2015).
Molecular Docking and Quantum Chemical Calculations
- The compound's relatives have been studied through molecular docking and quantum chemical calculations. These studies, focusing on molecules like 4-Methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazol-4-yl}phenol, help predict biological effects and molecular interactions, crucial for drug design and material science applications (Viji et al., 2020).
Radical Scavenging Activity
- Derivatives like 4-methoxyphenol are studied for their radical scavenging activities. Understanding the electron transfer mechanisms and molecular properties of such compounds is key in developing antioxidants and therapeutic agents (Al‐Sehemi & Irfan, 2017).
Phenolic Compound Isolation and Antioxidant Activity
- Similar phenolic compounds have been isolated from natural sources like the Protea hybrid ‘Susara’. Their antioxidant activities and chemical compositions are of interest in pharmaceutical and cosmetic industries (León et al., 2014).
Gallium(III) Complexes for Biomedical Applications
- Related compounds with N4O2-donor acyclic chelators have been evaluated for their suitability in biomedical applications, particularly in forming stable complexes with gallium, which can have diagnostic and therapeutic applications (Silva et al., 2015).
Eigenschaften
IUPAC Name |
5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O4/c1-16-14-28(15-17(2)32-16)11-12-31-21-9-10-22(23(29)13-21)25-24(18(3)26-27-25)19-5-7-20(30-4)8-6-19/h5-10,13,16-17,29H,11-12,14-15H2,1-4H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIPXANSGQRFCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCOC2=CC(=C(C=C2)C3=NNC(=C3C4=CC=C(C=C4)OC)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1H-indazol-3-yl)methanone](/img/structure/B2557414.png)
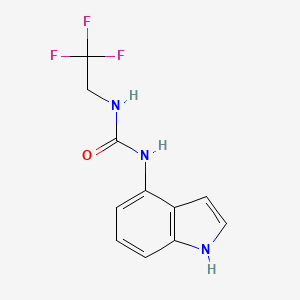
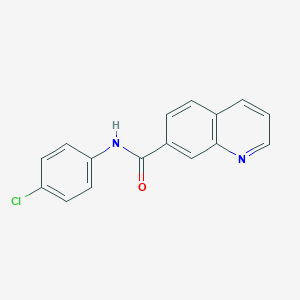
![4-methoxy-N-(2-(6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2557418.png)
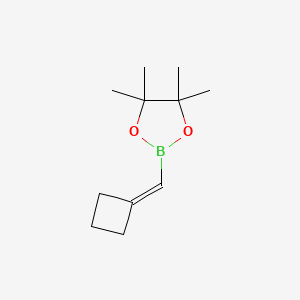

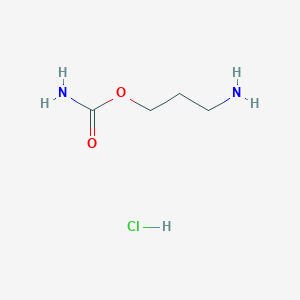
![2-{[5-(4-chlorophenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2557425.png)
![2-amino-2-oxo-N-[(phenylsulfonyl)oxy]ethanimidoyl cyanide](/img/structure/B2557427.png)
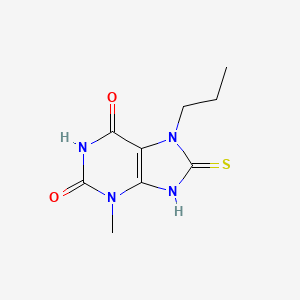

![N-{2-[2-(2-bromophenyl)acetamido]ethyl}prop-2-enamide](/img/structure/B2557435.png)
